molecular formula C13H19N3O2 B7858716 Methyl 2-amino-5-(4-methylpiperazin-1-yl)benzoate

Methyl 2-amino-5-(4-methylpiperazin-1-yl)benzoate

Cat. No.: B7858716
M. Wt: 249.31 g/mol
InChI Key: XXUKZKVYODGUQL-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-(4-methylpiperazin-1-yl)benzoate: is a chemical compound with the molecular formula C₁₀H₁₆N₄O It is a derivative of benzoic acid and contains a piperazine ring, which is a six-membered heterocyclic compound with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 2-amino-5-(4-methylpiperazin-1-yl)benzoic acid with methanol in the presence of a condensing agent such as N,N'-carbonyldiimidazole (CDI). The reaction typically proceeds under mild conditions, with the temperature maintained around 25-30°C.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-5-(4-methylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at different positions on the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids, aldehydes, or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Introduction of halogens, nitro groups, or other functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its piperazine ring makes it a versatile intermediate in organic synthesis.

Biology: The compound has potential biological applications, including its use as a precursor for the synthesis of bioactive molecules. It can be used to study biological processes and develop new drugs.

Medicine: Methyl 2-amino-5-(4-methylpiperazin-1-yl)benzoate may have medicinal applications, particularly in the development of pharmaceuticals. Its derivatives can be explored for their therapeutic properties.

Industry: In the chemical industry, this compound can be used in the production of various chemicals, including dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 2-amino-5-(4-methylpiperazin-1-yl)benzoate exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

  • Imatinib: A well-known anticancer drug that also contains a piperazine ring.

  • Indole Derivatives: Various bioactive compounds containing the indole nucleus, which have applications in medicine and biology.

Uniqueness: Methyl 2-amino-5-(4-methylpiperazin-1-yl)benzoate is unique due to its specific structural features, such as the presence of the piperazine ring and the amino group on the benzene ring. These features contribute to its distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

methyl 2-amino-5-(4-methylpiperazin-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-15-5-7-16(8-6-15)10-3-4-12(14)11(9-10)13(17)18-2/h3-4,9H,5-8,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUKZKVYODGUQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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